molecular formula C24H33BrN4O2Si B14784646 Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-

Cat. No.: B14784646
M. Wt: 517.5 g/mol
InChI Key: XKISAYDWFDHORE-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo- is a brominated pyrrolopyrimidine derivative featuring a silyl-protected hydroxylpropyl chain and a 4-methylphenyl substituent. Its molecular complexity arises from the pyrrolo[2,3-d]pyrimidine core, a bicyclic scaffold known for its role in kinase inhibition and nucleic acid mimicry .

Properties

Molecular Formula

C24H33BrN4O2Si

Molecular Weight

517.5 g/mol

IUPAC Name

1-[4-amino-7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromoethanone

InChI

InChI=1S/C24H33BrN4O2Si/c1-16-8-10-17(11-9-16)19-20-22(26)27-15-28-23(20)29(21(19)18(30)14-25)12-7-13-31-32(5,6)24(2,3)4/h8-11,15H,7,12-14H2,1-6H3,(H2,26,27,28)

InChI Key

XKISAYDWFDHORE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C)C(=O)CBr

Origin of Product

United States

Preparation Methods

The synthesis of Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the bromo substituent: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS).

    Attachment of the dimethylsilyl ether group: This can be done using silylation reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

    Final coupling reactions:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-

Biological Activity

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo- (CAS Number: 821794-88-1) is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanone is characterized by a unique structure that includes a pyrrolo[2,3-d]pyrimidine core with various functional groups. The molecular formula is C24H33BrN4O2SiC_{24}H_{33}BrN_{4}O_{2}Si, and its molecular weight is approximately 473.08 g/mol. The presence of the dimethylsilyl ether group enhances its reactivity and potential interactions with biological systems.

The biological activity of Ethanone may be attributed to its interaction with specific molecular targets, particularly in cancer biology. It is hypothesized that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, similar compounds have been shown to inhibit Aurora kinases, which play critical roles in mitosis and are often overexpressed in tumors .

Biological Activity

  • Anticancer Properties :
    • Research indicates that compounds with similar structures to Ethanone exhibit significant anticancer activity by inhibiting the proliferation of various tumor cell lines. For example, inhibitors targeting Aurora kinases have demonstrated IC50 values as low as 0.027 µM in enzymatic assays .
    • A study on related compounds reported significant antitumor activity in xenograft models, suggesting that Ethanone may possess similar therapeutic potential.
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes could be crucial for its therapeutic applications. Enzymatic assays are necessary to determine the precise inhibitory effects on target kinases.
  • Interactions with Biological Molecules :
    • The presence of the amino group and bromine atom in Ethanone suggests potential interactions with nucleophiles and electrophiles within biological systems, which could lead to modulation of protein functions or pathways.

Case Studies and Research Findings

StudyFindings
GSK1070916 Discovery Identified as a potent Aurora kinase inhibitor; similar mechanisms may apply to Ethanone .
Kinase Inhibition Studies Related compounds showed significant inhibition of cell proliferation in vitro, indicating potential for cancer therapy .
Chemical Reactivity Analysis Studies indicated that the compound could undergo oxidation and reduction reactions, potentially influencing its biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound’s closest analogues include pyrrolopyrimidine derivatives with variations in substituents and functional groups. Key comparisons are summarized below:

Compound Core Structure Key Substituents Biological Relevance
Target Compound Pyrrolo[2,3-d]pyrimidine - 2-Bromoethanone
- TBDMS-protected hydroxylpropyl
- 4-Methylphenyl
Hypothesized kinase inhibition or nucleotide analog activity; untested in vivo
1-(5-(4-Amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-bromophenyl)ethanone Pyrrolo[2,3-d]pyrimidine - 4-Bromophenyl ethanone
- Fluoroindoline
Tested in kinase assays; moderate EGFR inhibition (IC₅₀ ~150 nM)
(S)-2-((6-(4-Fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol Pyrrolo[2,3-d]pyrimidine - Hydroxymethylphenyl
- Phenylethanolamine
EGFR inhibitor with improved solubility (logP = 1.8) and oral bioavailability
1-(3-Bromo-5-chloro-2-methoxyphenyl)ethanamine Simple ethanone - Bromo/chloro aryl
- Methoxy group
Intermediate in antipsychotic drug synthesis; no direct biological activity

Functional Group Impact

  • Bromoethanone vs. However, this could increase off-target toxicity .
  • TBDMS Protection : Unlike the trimethylsilyl (TMS) groups in ’s compounds, the bulkier TBDMS group in the target compound may reduce metabolic clearance but hinder aqueous solubility (predicted logP >4) .
  • 4-Methylphenyl vs. Fluoroindoline : The 4-methylphenyl group likely enhances hydrophobic interactions in binding pockets, whereas fluoroindoline () introduces conformational rigidity, improving selectivity .

Pharmacokinetic and Stability Considerations

  • Metabolic Stability : The TBDMS group may slow oxidative metabolism compared to compounds with unprotected hydroxyls (e.g., ’s hydroxymethyl derivative) but risks hydrolysis under acidic conditions .
  • Permeability : The target compound’s high lipophilicity (predicted logP ~4.5) suggests favorable blood-brain barrier penetration but poor solubility, necessitating prodrug strategies .

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